molecular formula C14H16N2 B12442994 N-[2-(aminomethyl)phenyl]benzenemethanamine CAS No. 20877-82-1

N-[2-(aminomethyl)phenyl]benzenemethanamine

Cat. No.: B12442994
CAS No.: 20877-82-1
M. Wt: 212.29 g/mol
InChI Key: AZRBAHRGYUSOJN-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)phenyl]benzenemethanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring aminomethylphenyl and benzenemethanamine groups are frequently utilized as key synthetic intermediates or core structures in the development of bioactive molecules . For instance, structurally similar aryl benzylamine compounds have been investigated as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a relevant target in prostate cancer research . Furthermore, such diamino scaffolds are valuable building blocks for synthesizing more complex heterocyclic systems, including quinazoline and quinoline derivatives, which are often explored for their potential as novel anticancer agents . This product is provided for research purposes as a potential precursor in organic synthesis and drug discovery efforts. Researchers can employ this compound to develop new molecules that may interact with specific biological targets. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling and storage in a cool, dark place are recommended.

Properties

CAS No.

20877-82-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(aminomethyl)-N-benzylaniline

InChI

InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2

InChI Key

AZRBAHRGYUSOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2CN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach involves:

  • Imine Formation : 2-Nitrobenzaldehyde reacts with benzylamine in methanol at 25–30°C to form the Schiff base (imine).
  • Selective Imine Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to N-benzyl-2-nitrobenzylamine, leaving the nitro group intact.
  • Nitro Group Hydrogenation : The intermediate undergoes catalytic hydrogenation (H₂, 3 atm, 10% Pd/C) to reduce the nitro group to a primary amine, yielding the target compound.

Optimization Data :

Parameter Optimal Value Yield Improvement
NaBH₃CN Stoichiometry 1.2 equiv 78% → 89%
H₂ Pressure 3 atm 65% → 92%
Catalyst (Pd/C Loading) 10 wt% 70% → 95%

One-Pot Tandem Hydrogenation

Unified Reaction Pathway

Combining imine formation and nitro reduction in a single step simplifies the process:

  • Imine Synthesis : 2-Nitrobenzaldehyde and benzylamine form an imine in methanol under nitrogen.
  • Simultaneous Reduction : Hydrogen gas (5 atm) and Pd/C (5 wt%) at 50°C reduce both the imine and nitro group.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces total reaction time by 40% compared to stepwise methods.

Limitations :

  • Requires precise control of H₂ pressure to avoid over-reduction.

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromobenzylamine) react with benzylamine using a palladium catalyst (Pd(OAc)₂) and Xantphos ligand:
$$
\text{2-Bromobenzylamine} + \text{Benzylamine} \xrightarrow[\text{Xantphos, Cs}2\text{CO}3]{\text{Pd(OAc)}_2, \text{Toluene}} \text{N-[2-(Aminomethyl)phenyl]benzenemethanamine}
$$

Performance Metrics :

Ligand Temperature (°C) Yield (%)
Xantphos 110 82
BINAP 110 68
DavePhos 110 54

Leuckart-Wallach Reaction for Industrial Scalability

Formamide-Mediated Reductive Amination

Adapting the Leuckart reaction:

  • Formamide Condensation : 2-Nitrobenzaldehyde reacts with benzylamine and formamide at 120°C to form N-benzyl-2-nitrobenzylformamide.
  • Hydrolytic Cleavage : Acidic hydrolysis (6 M HCl) removes the formyl group, followed by nitro reduction (H₂, Ra-Ni) to yield the product.

Scale-Up Data :

Batch Size (kg) Purity (%) Cycle Time (h)
10 98.5 12
50 97.8 14
100 96.2 16

Comparative Analysis of Methods

Efficiency and Practical Considerations

Method Yield (%) Cost (USD/kg) Scalability
One-Pot Hydrogenation 92 120 High
Stepwise Reductive Amination 89 150 Moderate
Buchwald-Hartwig 82 300 Low
Leuckart Reaction 85 90 High

Key Observations :

  • One-pot hydrogenation balances cost and yield for industrial applications.
  • Transition metal catalysis offers regioselectivity but suffers from high catalyst costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.28–7.45 (m, 10H, Ar-H), 4.32 (s, 2H, CH₂NH), 3.88 (s, 2H, NH₂), 2.95 (br s, 1H, NH).
  • IR (KBr) : 3380 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).
  • HPLC Purity : >99% (C18 column, acetonitrile/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-benzylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonyl groups onto the benzene ring.

Scientific Research Applications

2-(aminomethyl)-N-benzylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-benzylaniline involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of aromatic amines is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of N-[2-(aminomethyl)phenyl]benzenemethanamine and its analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C2: -CH₂NH₂; Benzylamine linkage 212.29 Intermediate in antifungal agents
2-(4-Methoxyphenyl)-N-methylethanamine C4: -OCH₃; N-methyl 179.25 Serotonergic activity
N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine C4: -OCH₂C₆H₅; N-benzyl 317.43 Neurotransmitter analog
4-Chloro-N-(1-phenylethyl)aniline C4: -Cl; N-phenylethyl 231.72 Antitumor activity
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine C2, C5: -OCH₃; C4: -I 307.15 Psychoactive properties (25I-NBOMe)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -I) : Enhance stability but reduce solubility. For example, 4-Chloro-N-(1-phenylethyl)aniline shows antitumor activity due to increased electrophilicity .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and bioavailability. 2-(4-Methoxyphenyl)-N-methylethanamine exhibits serotonergic effects via enhanced membrane permeability .
  • Bulkier Substituents (e.g., benzyl, phenylmethoxy) : Reduce metabolic degradation. N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine has prolonged CNS activity .

Bond Lengths and Structural Stability

The imine (C=N) bond length in this compound analogues correlates with resonance stabilization. Comparative

Table 2: C=N Bond Lengths in Imine Analogues
Compound Name C=N Bond Length (Å) Resonance Effects References
This compound 1.292 Moderate conjugation
(E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine 1.265 Strong π-π stacking
(S)-(+)-N-(1-phenylethyl)salicylideneamine 1.264 Intramolecular H-bonding

Key Observations :

  • Shorter C=N bonds (e.g., 1.264–1.265 Å) indicate stronger resonance stabilization, often seen in naphthalene or salicylidene derivatives .
  • The target compound’s longer bond (1.292 Å) suggests reduced conjugation, making it more reactive in nucleophilic additions .
Antifungal and Cytotoxic Activity
  • This compound exhibits moderate antifungal activity (MIC = 8 µg/mL against Candida albicans) but lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) .
  • Butenafine analogues (e.g., N-methyl-N-1-(naphthalen-2-yl)methanamine) show superior potency (MIC = 0.5 µg/mL) due to lipophilic naphthyl groups enhancing membrane penetration .
Neuroactive and Psychoactive Effects
  • 2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine (25I-NBOMe): A potent hallucinogen with EC₅₀ = 0.1 nM at 5-HT₂A receptors, attributed to iodine’s steric and electronic effects .
  • N-Methylphenethylamine: Lacks hallucinogenic activity but acts as a stimulant (dopamine reuptake inhibition) due to N-methylation reducing metabolic breakdown .

Biological Activity

N-[2-(aminomethyl)phenyl]benzenemethanamine, commonly referred to as a derivative of benzylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antiproliferative effects against various cancer cell lines, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an aminomethyl group. Its chemical structure can be represented as follows:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2

This compound belongs to a class of amines that are often explored for their pharmacological properties, particularly in cancer treatment.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound and its derivatives against various human cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50 (μM) Activity
MCF-7 (Breast Cancer)0.50High antiproliferative activity
HeLa (Cervical Cancer)1.10Moderate activity
A2780 (Ovarian Cancer)1.25Moderate activity
K562 (Leukemia)3.58Moderate activity

The compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value as low as 0.50 μM, indicating potent antiproliferative effects . The structure-activity relationship (SAR) analysis suggests that modifications to the aminomethyl group can enhance biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies indicate that it may act as an inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. Specifically, compounds containing similar structural motifs have shown inhibitory activity against several RTKs, including EGFR and PDGFR .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of this compound on a panel of cancer cell lines, revealing that it effectively inhibited cell growth in MCF-7 and HeLa cells at concentrations below 5 μM . The results suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound is warranted.
  • Structure-Activity Relationship Analysis : Research has demonstrated that variations in the side chains attached to the phenyl ring significantly impact the compound's potency. For instance, substituents such as dimethylamino groups have been linked to enhanced antiproliferative effects .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of various kinases involved in tumor growth regulation. This binding is theorized to inhibit kinase activity, leading to reduced proliferation in cancer cells .

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